

Commercial Sourcing and Technical Guide for 2,5-Di-tert-butylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Di-tert-butylphenol

Cat. No.: B187667

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Di-tert-butylphenol**, including its commercial availability, physicochemical properties, and relevant biological activities. While detailed experimental protocols and specific signaling pathway information for **2,5-Di-tert-butylphenol** are limited in publicly available literature, this guide presents analogous information for its isomers (2,4- and 2,6-Di-tert-butylphenol) to provide valuable context and methodological insights for research and development.

Commercial Suppliers and Availability

2,5-Di-tert-butylphenol is available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and key physical properties.

Table 1: Prominent Commercial Suppliers of **2,5-Di-tert-butylphenol**

Supplier	Website	Available Quantities	Purity	Notes
Clearsynth	--INVALID-LINK--	Research and bulk	High Purity (CoA available)	Intended for laboratory and research use only.[1]
City Chemical LLC	--INVALID-LINK--	Bulk quantity	High Purity	Manufactures high purity grade. [2]
SRIRAMCHEM	--INVALID-LINK--	50mg and bulk	Pharmaceutical Reference Standard	Provides a detailed Certificate of Analysis upon request.[3]
Manchester Organics	--INVALID-LINK--	Gram to bulk	97%	Discounts available for larger quantities. [2]
Career Henan Chemical Co.	--INVALID-LINK--	10g, 1kg, and bulk	95%	Provides information on various applications.[4]
ChemicalBook	--INVALID-LINK--	Various	Varies by supplier	A platform listing multiple suppliers.[5][6]
Guidechem	--INVALID-LINK--	Various	Varies by supplier	A chemical trading platform with multiple listings.[7]

Physicochemical and Safety Data

Understanding the fundamental properties and safety precautions is paramount for handling **2,5-Di-tert-butylphenol** in a laboratory setting.

Table 2: Physicochemical Properties of **2,5-Di-tert-butylphenol**

Property	Value	Reference
CAS Number	5875-45-6	[1][2][3]
Molecular Formula	C ₁₄ H ₂₂ O	[1][3]
Molecular Weight	206.32 g/mol	[3][6]
Appearance	White to light yellow crystalline solid	[4]
Flash Point	130.6 °C	[8]
Purity	Typically ≥95%	[4]

Safety Information:

According to available Safety Data Sheets (SDS), **2,5-Di-tert-butylphenol** is classified as a hazardous substance.[7][8] Key safety precautions include:

- Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[8]
- First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[8]
- Environmental Precautions: Avoid release to the environment.[7][8]

Applications in Research and Development

2,5-Di-tert-butylphenol is primarily utilized as an antioxidant and a chemical intermediate in the synthesis of other molecules.[4] Its antioxidant properties stem from the sterically hindered phenolic hydroxyl group, which can effectively scavenge free radicals. While specific

applications in drug development for the 2,5-isomer are not extensively documented, its structural analogs have been investigated for various biological activities.

Experimental Protocols (Exemplified by Isomers)

Detailed experimental protocols for **2,5-Di-tert-butylphenol** are not readily available. However, the following protocols for its isomers, 2,4-Di-tert-butylphenol and other hindered phenols, are commonly used to assess antioxidant and cellular activities and can serve as a methodological guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

- Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution (e.g., 1 mg/mL in methanol), and a positive control (e.g., Ascorbic Acid or Trolox).
- Procedure:
 - Prepare serial dilutions of the test compound.
 - In a 96-well plate, add 100 µL of each dilution to respective wells.
 - Add 100 µL of the DPPH solution to all wells.
 - Incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control (DPPH solution without the sample) and A_{sample} is the absorbance of the test sample.^[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

- Reagents: ABTS stock solution (7 mM), potassium persulfate solution (2.45 mM), test compound, and a positive control.
- Procedure:
 - Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing it to stand in the dark for 12-16 hours.
 - Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Add 20 μL of various concentrations of the test compound to a 96-well plate.
 - Add 180 μL of the diluted ABTS•+ solution to each well.
 - Incubate for 6-10 minutes at room temperature in the dark.
 - Measure the absorbance at 734 nm.[\[8\]](#)

Cell-Based Assays (Exemplified by Isomers)

MTT Assay for Cell Viability:

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Procedure:
 - Seed cells in a 96-well plate and allow them to attach overnight.
 - Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

- Add MTT solution (e.g., 20 μ L of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add a solubilization solution (e.g., 150 μ L of DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.[9]

Apoptosis Assay using Annexin V Staining:

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early indicator of apoptosis.

- Procedure:
 - Treat cells with the test compound to induce apoptosis.
 - Harvest and wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Analyze the cells by flow cytometry.[9]

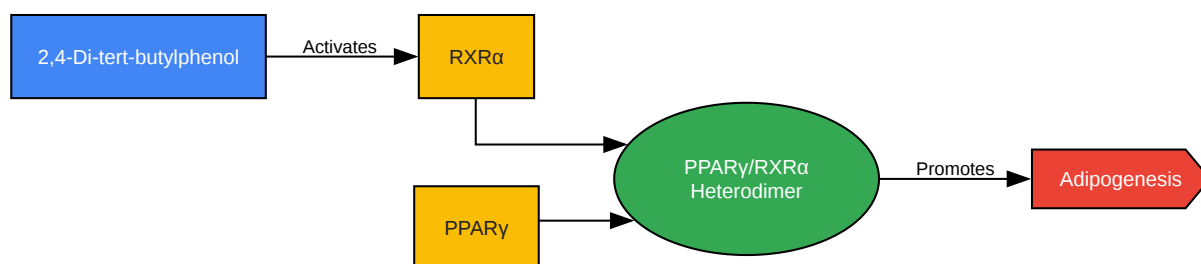
Signaling Pathways (Insights from Isomers)

While direct evidence for the involvement of **2,5-Di-tert-butylphenol** in specific signaling pathways is lacking, studies on its isomer, 2,4-Di-tert-butylphenol, have revealed interactions with nuclear receptors.

RXR α Activation by 2,4-Di-tert-butylphenol:

Research has shown that 2,4-Di-tert-butylphenol can act as an activator of the Retinoid X Receptor alpha (RXR α).[3][10] RXR α forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ) and Liver X Receptor alpha

(LXR α), to regulate gene expression involved in various physiological processes, including adipogenesis and lipid metabolism.[3][11] The activation of the PPAR γ /RXR α heterodimer by 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells.[10][11]

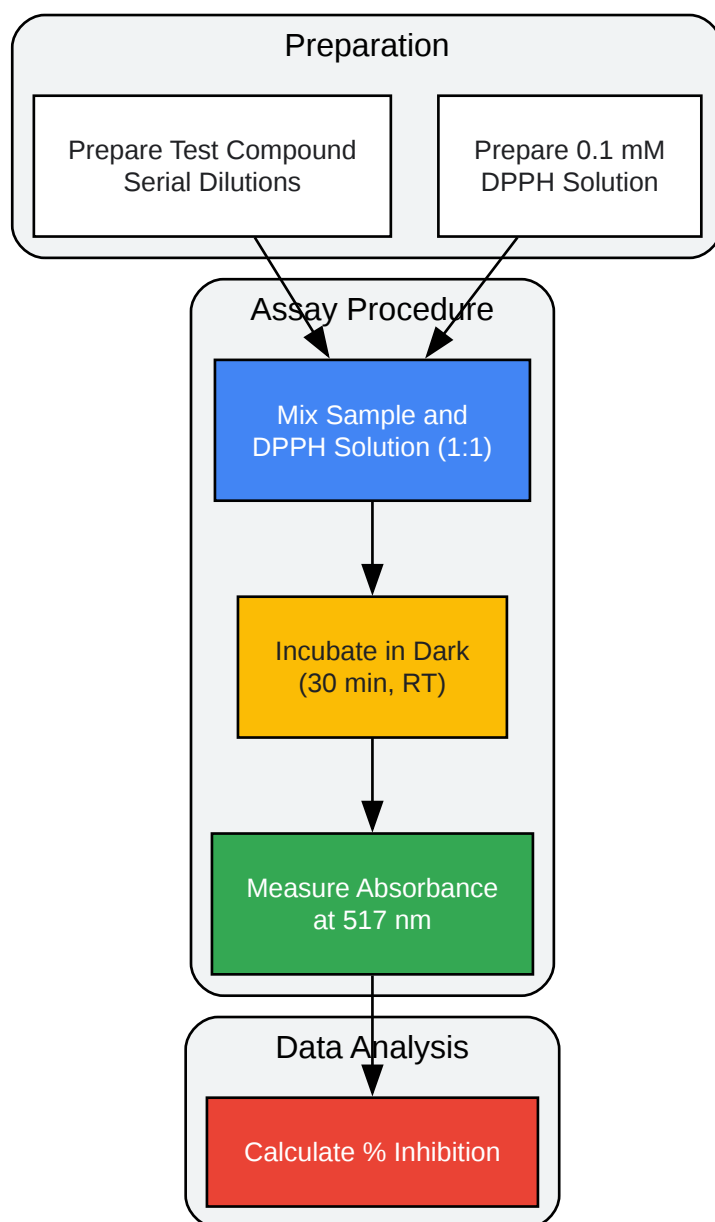


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Caption: Activation of RXR α by 2,4-Di-tert-butylphenol, leading to the formation of the PPAR γ /RXR α heterodimer and subsequent promotion of adipogenesis.

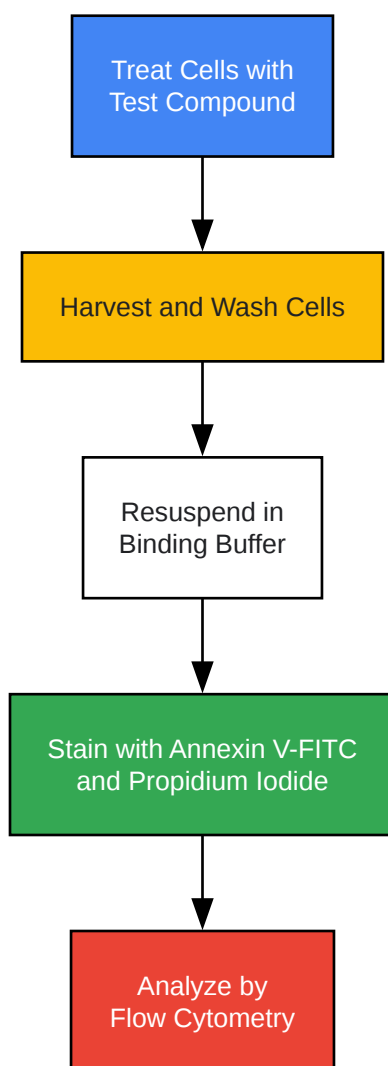
Experimental Workflows

The following diagrams illustrate typical workflows for the experimental protocols described above.



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Caption: A generalized workflow for the DPPH radical scavenging assay.



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Caption: A typical workflow for an Annexin V-based apoptosis assay.

Conclusion

2,5-Di-tert-butylphenol is a commercially available hindered phenol with established applications as an antioxidant and chemical intermediate. While its specific biological activities and roles in signaling pathways are not as well-characterized as its isomers, the information and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals. The detailed protocols for antioxidant and cell-based assays, along with the insights into the signaling pathways of related compounds, can guide future investigations into the therapeutic potential of **2,5-Di-tert-butylphenol** and its derivatives. It is

recommended to always obtain a Certificate of Analysis from the supplier to ensure the quality and purity of the compound for experimental use.

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for 2,5-Di-tert-butylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187667#commercial-suppliers-and-vendors-of-2-5-di-tert-butylphenol]

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